molecular formula C4H12Br3N-2 B107843 Tetramethylammonium tribromide CAS No. 15625-56-6

Tetramethylammonium tribromide

Cat. No.: B107843
CAS No.: 15625-56-6
M. Wt: 313.86 g/mol
InChI Key: JFZBJMYWDMJRDB-UHFFFAOYSA-N
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Description

Tetramethylammonium tribromide is an inorganic compound with the chemical formula C₄H₁₂Br₃N. It is a quaternary ammonium salt that is widely used in organic synthesis and chemical analysis. This compound is known for its strong brominating properties, making it a valuable reagent in various chemical reactions.

Scientific Research Applications

Tetramethylammonium tribromide has a wide range of applications in scientific research:

Safety and Hazards

Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.

Mode of Action

Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .

Biochemical Pathways

The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.

Result of Action

The result of this compound’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the bromination reactions involving this compound can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium tribromide is typically synthesized by reacting tetramethylammonium bromide with bromine in an acetic acid medium. The reaction is carried out under inert atmospheric conditions to prevent unwanted side reactions. The general reaction is as follows: [ \text{(CH₃)₄NBr} + \text{Br₂} \rightarrow \text{(CH₃)₄NBr₃} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a biomimetic process involving the oxidation of bromide ions in an acidic medium. This method employs transition metal ion-mediated activation of hydrogen peroxide, which is an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium tribromide primarily undergoes bromination reactions. It is used to brominate various organic substrates, including alkenes, alkynes, and aromatic compounds. The compound can also participate in oxidative cyclization reactions and acylation reactions.

Common Reagents and Conditions:

    Bromination: this compound is used as a brominating agent in the presence of organic solvents such as acetic acid or dichloromethane.

    Oxidative Cyclization: This reaction typically requires the presence of a base such as sodium hydroxide.

    Acylation: The compound can be used in the presence of acyl chlorides and a suitable base.

Major Products:

    Brominated Alkenes and Alkynes: These are the primary products formed during bromination reactions.

    Heterocycles: Formed during oxidative cyclization reactions.

    Acylated Compounds: Resulting from acylation reactions.

Comparison with Similar Compounds

  • Tetrabutylammonium tribromide
  • Tetraethylammonium tribromide
  • Cetyltrimethylammonium tribromide

Comparison: Tetramethylammonium tribromide is unique due to its smaller alkyl groups, which make it more soluble in polar solvents compared to its larger counterparts like tetrabutylammonium tribromide. This property enhances its reactivity and makes it a preferred choice for certain bromination reactions. Additionally, its smaller size allows for better control over reaction conditions and product selectivity .

Properties

InChI

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBJMYWDMJRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-92-3 (Parent)
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

313.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15625-56-6
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15625-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
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Record name Tetramethylammonium tribromide
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